Cas no 1807403-57-1 (Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate)
Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate
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- Inchi: 1S/C15H16O5/c1-2-20-15(19)13-9-11(4-3-7-16)8-12(10-13)5-6-14(17)18/h5-10H,2-4H2,1H3,(H,17,18)/b6-5+
- InChI Key: DUVUEFUNVLCLKF-AATRIKPKSA-N
- SMILES: O(CC)C(C1=CC(/C=C/C(=O)O)=CC(=C1)CCC=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 375
- XLogP3: 1.8
- Topological Polar Surface Area: 80.7
Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003984-1g |
Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate |
1807403-57-1 | 97% | 1g |
$1519.80 | 2023-09-02 |
Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate
Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate (CAS No. 1807403-57-1): A Comprehensive Overview
Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate, with the chemical identifier CAS No. 1807403-57-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and synthetic methodologies. The presence of both carboxy and ester functional groups, along with a benzoate core, makes it a versatile intermediate for various chemical transformations.
The compound's structure, featuring a benzoate backbone with substituents at the 3rd and 5th positions, contributes to its unique reactivity. The 2-carboxyvinyl group introduces a reactive double bond capable of participating in Michael additions, Diels-Alder reactions, and other π-system interactions. Meanwhile, the 3-oxopropyl moiety adds complexity by providing an electrophilic center for nucleophilic attacks. This combination of features makes Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate a valuable building block in the synthesis of more complex molecules.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The benzoate moiety is particularly prevalent in pharmaceuticals due to its stability and ability to modulate biological activity. In particular, derivatives of benzoic acid have been extensively studied for their anti-inflammatory, analgesic, and antimicrobial properties. Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate represents an interesting derivative that could be further modified to enhance its pharmacological profile.
One of the most compelling aspects of Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate is its potential as a precursor for the synthesis of bioactive molecules. The carboxyvinyl group, for instance, can be readily converted into other functional groups such as alcohols or amines through oxidation or reduction reactions. This flexibility allows chemists to tailor the molecule's properties for specific applications. Additionally, the presence of the ester group provides a site for further derivatization via hydrolysis or transesterification.
In the context of drug discovery, Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate could serve as a scaffold for identifying novel therapeutic agents. Its structural features align well with known pharmacophores found in approved drugs, suggesting that derivatives may exhibit similar biological activities. Computational modeling and virtual screening techniques have become increasingly important in identifying promising candidates for further experimental validation. These methods can help predict the binding affinity and metabolic stability of potential drug candidates based on their molecular structure.
The synthesis of Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate involves multi-step organic reactions that highlight modern synthetic strategies. Key steps typically include condensation reactions to form the benzoate core, followed by functional group interconversions to introduce the carboxyvinyl and oxopropyl substituents. Advances in catalytic methods have enabled more efficient and environmentally friendly routes to these compounds compared to traditional approaches.
From a mechanistic standpoint, Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate offers insights into reaction pathways relevant to pharmaceutical synthesis. The carboxyvinyl group participates in various organic transformations due to its conjugated system and electrophilic nature at the double bond carbon. This reactivity has been exploited in cross-coupling reactions such as Suzuki-Miyaura couplings, where it can be used to construct biaryl structures prevalent in many bioactive compounds.
The oxopropyl group also contributes significantly to the molecule's behavior in solution-phase reactions. Its presence can influence solubility and interaction with other functional groups within a larger molecule. In drug design contexts, such substituents are often carefully selected to optimize pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).
Recent research has begun to explore the role of functionalized benzoates in medicinal chemistry beyond their traditional applications as intermediates or active ingredients themselves. For example, studies have shown that certain benzoate derivatives exhibit inhibitory effects on enzymes involved in inflammatory pathways by modulating receptor activity or blocking substrate access to key metabolic enzymes.
The versatility of Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate extends beyond pharmaceutical applications into materials science and agrochemicals. Its ability to undergo diverse chemical modifications makes it suitable for creating polymers with tailored properties or as a precursor for specialty chemicals used in crop protection agents.
In conclusion, Ethyl 3-(2-carboxyvinyl)-5-(3-oxopropyl)benzoate (CAS No. 1807403-57-1) is a multifaceted compound with broad utility across multiple scientific disciplines. Its structural features enable participation in numerous synthetic transformations while offering opportunities for developing novel bioactive molecules through further derivatization efforts.
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